molecular formula C28H26N2O4S B3647990 N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3647990
M. Wt: 486.6 g/mol
InChI Key: QQBJAKYXDMBBFK-UHFFFAOYSA-N
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Description

N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes biphenyl, methoxyphenyl, and methylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Biphenyl-2-ylamine: This can be achieved through the reduction of biphenyl-2-nitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of biphenyl-2-ylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)amide.

    Sulfonylation: The final step involves the reaction of the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)amide
  • N-biphenyl-2-yl-N~2~-(4-methylphenyl)sulfonamide
  • N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]acetamide

Uniqueness

N-biphenyl-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of biphenyl, methoxyphenyl, and methylphenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-21-12-18-25(19-13-21)35(32,33)30(23-14-16-24(34-2)17-15-23)20-28(31)29-27-11-7-6-10-26(27)22-8-4-3-5-9-22/h3-19H,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBJAKYXDMBBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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